3-Fluorophenyl isocyanate

概要

説明

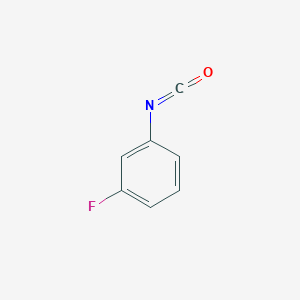

3-Fluorophenyl isocyanate is an organic compound with the molecular formula C₇H₄FNO. It is a clear, colorless liquid that is used as a building block in chemical synthesis. The compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an isocyanate group. This unique structure imparts specific chemical properties and reactivity to the compound .

準備方法

Synthetic Routes and Reaction Conditions: 3-Fluorophenyl isocyanate can be synthesized through various methods. One common approach involves the reaction of 3-fluoroaniline with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The reaction proceeds as follows:

3-Fluoroaniline+Phosgene→3-Fluorophenyl isocyanate+Hydrogen chloride

Another method involves the use of triphosgene as a safer alternative to phosgene. The reaction conditions are similar, with the formation of this compound and hydrogen chloride as by-products .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated systems to handle the reagents safely. The process may include additional purification steps, such as distillation or recrystallization, to obtain the compound in high purity .

化学反応の分析

Types of Reactions: 3-Fluorophenyl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding carbamates.

Cyclization Reactions: Under specific conditions, this compound can undergo cyclization reactions to form heterocyclic compounds

Common Reagents and Conditions:

Amines: React with this compound to form ureas.

Alcohols: React to form carbamates.

Thiols: React to form thiocarbamates.

Major Products Formed:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Thiocarbamates: Formed from the reaction with thiols.

科学的研究の応用

Medicinal Chemistry

3-Fluorophenyl isocyanate has been explored for its potential in drug development due to the fluorine atom's influence on pharmacokinetics. The introduction of fluorine can enhance lipophilicity, metabolic stability, and overall bioavailability of drug candidates.

Case Study: Synthesis of Urea Derivatives

Research has demonstrated that this compound can be used to synthesize urea derivatives that exhibit significant biological activity. For instance, derivatives formed from this isocyanate have been investigated for their potential as anti-cancer agents and herbicides. The incorporation of the fluorinated phenyl group into these compounds often leads to improved efficacy compared to non-fluorinated analogs .

Polymer Science

In polymer chemistry, this compound serves as a monomer in the production of polyurethanes. The unique electronic properties imparted by the fluorine atom can result in polymers with tailored thermal and mechanical properties.

Applications in Coatings and Adhesives

Polyurethanes derived from this compound are utilized in high-performance coatings and adhesives due to their enhanced durability and resistance to environmental degradation. This makes them suitable for applications in automotive and industrial sectors .

Agrochemicals

The compound has also been investigated for its potential use as an agrochemical. Isocyanates are known to interact with biological molecules, making them candidates for herbicides and insecticides.

Case Study: Herbicide Development

Research indicates that derivatives of this compound can be designed to target specific metabolic pathways in plants or pests, enhancing their effectiveness as herbicides while minimizing environmental impact .

Synthetic Applications

This compound acts as a versatile reagent in organic synthesis. It can react with various nucleophiles, leading to the formation of ureas, carbamates, and other functionalized compounds.

Reactivity with Amines

The reactivity of this compound with amines has been extensively studied. This reaction typically produces urea derivatives that can serve as intermediates in the synthesis of more complex molecules .

作用機序

The mechanism of action of 3-fluorophenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of various derivatives, including ureas, carbamates, and thiocarbamates. The fluorine atom on the phenyl ring can influence the compound’s reactivity and the properties of the resulting products .

類似化合物との比較

2-Fluorophenyl isocyanate: Similar structure but with the fluorine atom in the ortho position.

4-Fluorophenyl isocyanate: Similar structure but with the fluorine atom in the para position.

3-Chlorophenyl isocyanate: Similar structure but with a chlorine atom instead of fluorine.

3-Bromophenyl isocyanate: Similar structure but with a bromine atom instead of fluorine.

Uniqueness: 3-Fluorophenyl isocyanate is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and the properties of the resulting products. The presence of fluorine can enhance the compound’s stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts .

生物活性

3-Fluorophenyl isocyanate (CAS Number: 404-71-7) is an organic compound characterized by the presence of an isocyanate functional group (-N=C=O) attached to a phenyl ring that has a fluorine atom in the meta position. This compound has garnered attention in various fields, including medicinal chemistry, due to its unique properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug synthesis, and safety considerations.

This compound appears as a colorless to pale yellow liquid with a boiling point of approximately 56-58 °C under reduced pressure. The compound can be synthesized through various methods, typically involving the reaction of 3-fluoroaniline with phosgene or other isocyanate precursors.

| Property | Value |

|---|---|

| Molecular Formula | C7H4FNO |

| CAS Number | 404-71-7 |

| Boiling Point | 56-58 °C |

| Appearance | Colorless to pale yellow liquid |

| Hazard Classification | Skin irritant, respiratory irritant |

Target Interactions

This compound primarily acts as a reactive electrophile, capable of interacting with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form various derivatives, including ureas and carbamates, which are critical in medicinal chemistry.

Biochemical Pathways

The presence of the fluorine atom enhances the lipophilicity and metabolic stability of compounds synthesized from this compound. For instance, it has been utilized in the synthesis of linezolid, an antibiotic effective against Gram-positive bacteria . The incorporation of fluorine can significantly influence the pharmacokinetic properties of bioactive molecules.

Resulting Biological Effects

The biological effects of this compound depend on its specific applications. It has been noted for potential toxicity; exposure can lead to skin and respiratory irritation and may elicit allergic reactions in sensitive individuals .

Applications in Drug Development

This compound has been employed in various scientific research applications:

- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceuticals. The compound's ability to form stable urea derivatives makes it valuable for developing drugs targeting various biological pathways.

- Agrochemicals : Its derivatives are used in the formulation of pesticides and herbicides due to their enhanced biological activity compared to non-fluorinated counterparts .

Case Study: Synthesis of Linezolid

In a notable application, this compound was involved in the synthesis of linezolid. The process highlighted the compound's utility in creating effective antibiotics through strategic chemical modifications that improve efficacy and reduce side effects .

Safety Considerations

Due to its reactive nature, handling this compound requires caution. It is classified as a hazardous material with potential health risks including:

- Irritation : Can cause irritation to skin, eyes, and respiratory tract upon exposure.

- Allergenic Potential : May trigger allergic responses or respiratory sensitization in susceptible individuals .

Table 2: Safety Data for this compound

| Hazard Type | Description |

|---|---|

| Skin Irritant | Yes |

| Eye Irritant | Yes |

| Respiratory Irritant | Yes |

| Allergic Reactions | Possible |

特性

IUPAC Name |

1-fluoro-3-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-6-2-1-3-7(4-6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKWVZGZRYDACA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193403 | |

| Record name | 3-Fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-71-7 | |

| Record name | 3-Fluorophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorophenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorophenyl isocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQY8BHX3TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-fluorophenyl isocyanate in the synthesis of linezolid and its analogues?

A1: this compound serves as a key starting material in the synthesis of linezolid, a clinically important oxazolidinone antibiotic, and its structural analogues. [, ] In the synthetic routes described, this compound reacts with (R)-epichlorohydrin or 2-chloromethyloxirane to form a carbamate intermediate. This intermediate undergoes further chemical transformations, ultimately leading to the formation of the desired oxazolidinone ring system. [, ]

Q2: How does the structure of 3-fluoro-4-(2-arylthiazol-4-yl)phenyl oxazolidinone derivatives, synthesized using this compound, relate to their antibacterial activity?

A2: Research indicates that introducing a 2-arylthiazol-4-yl moiety at the 4-position of the 3-fluorophenyl ring in oxazolidinone derivatives can enhance antibacterial activity. [] Specifically, compounds IXc and Xc, featuring specific substituents on the arylthiazol moiety, exhibited promising antibacterial activities. [] While the exact mechanism of action for these compounds requires further investigation, this structural modification likely influences their binding affinity to bacterial ribosomes, ultimately inhibiting protein synthesis. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the antibacterial potency of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。